Reductive Amination Yield Advantage
In the synthesis of the Nek2 inhibitor scaffold, the target compound was prepared via reductive amination of 5-bromo-3-thiophenecarbaldehyde with N,N-dimethylammonium chloride and sodium triacetoxyborohydride, achieving a reported yield of 85% [1]. In contrast, the analogous primary amine derivative, (5-bromothiophen-3-yl)methanamine, typically requires alternative synthetic routes (e.g., reduction of a nitrile) that are not directly comparable. A cross-study comparison with the synthesis of the 2-isomer, 1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine, from 4-bromo-2-thiophenecarbaldehyde and dimethylamine shows a comparable yield of ~88%, indicating that the 3-substituted target compound maintains high synthetic efficiency despite the steric constraints of the 3-position [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 85% yield (from 5-bromo-3-thiophenecarbaldehyde) |
| Comparator Or Baseline | 1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine: ~88% yield (from 4-bromo-2-thiophenecarbaldehyde) |
| Quantified Difference | Target compound yield is 3 percentage points lower than the 2-substituted isomer, but is comparable and indicative of a robust synthetic route for the more sterically hindered 3-position. |
| Conditions | Reductive amination with N,N-dimethylammonium chloride, triethylamine, and sodium triacetoxyborohydride in 1,2-dichloroethane [1]; Reductive amination with dimethylamine (2M in THF) and sodium triacetoxyborohydride [2]. |
Why This Matters
This high and comparable yield confirms that the 3,5-substitution pattern does not impose a significant synthetic penalty, making it a cost-effective and reliable building block for constructing advanced intermediates.
- [1] Innocenti, P., Cheung, K. M. J., Solanki, S., Mas-Droux, C., Rowan, F., Yeoh, S., Boxall, K., Westlake, M., Pickard, L., Hardy, T., Baxter, J. E., Aherne, G. W., Bayliss, R., Fry, A. M., & Hoelder, S. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: structure-activity relationship, structural biology, and cellular activity. Journal of Medicinal Chemistry, 55(7), 3228–3241. https://doi.org/10.1021/jm201683b View Source
- [2] AstraZeneca AB. (2007). WO2007/133155 A1. Page/Page column 21. https://patents.google.com/patent/WO2007133155A1/en View Source
